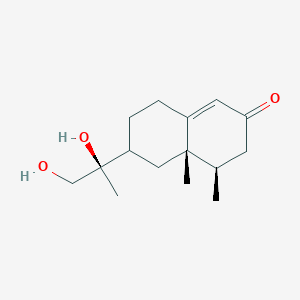

Urodiolenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS)-6-[(2R)-1,2-dihydroxypropan-2-yl]-4,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12?,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPISZPEZJGKKI-NLNMXKJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(C)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1(CC(CC2)[C@](C)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921344 | |

| Record name | 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114394-01-3 | |

| Record name | Urodiolenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114394013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Compartmentation and Transport:in Mammals, Once Urodiolenone is Converted to Its Water Soluble Glucuronide in the Liver, Its Elimination is Not Passive. It Requires Specific Efflux Transporters, Such As Those from the Mrp Multidrug Resistance Associated Protein Family, to Move It out of the Cell and into Bile or Blood for Urinary Excretion.nih.govthe Activity and Expression of These Transporters Are Also Regulated, Adding Another Layer of Control to the Overall Disposition of the Metabolite.

These principles illustrate that the metabolic journey of Urodiolenone, whether in a plant cell responding to stress or in a human cell detoxifying a dietary component, is a highly regulated and dynamic process.

Metabolic Transformations and Degradation Pathways of Urodiolenone

Glucuronidation of Urodiolenone and its Metabolites (e.g., this compound Glucuronide)

Glucuronidation represents a primary metabolic pathway for this compound in mammals. This process is a crucial Phase II detoxification reaction where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the compound. wikipedia.org This conjugation significantly increases the water-solubility of this compound, facilitating its elimination from the body, typically through urine or bile. wikipedia.orgnih.gov

Initial research into this compound identified it in the urine of hypertensive individuals, where it was predominantly found as its glucuronide conjugate. nih.govkarger.com The free form of this compound was generally liberated only after enzymatic hydrolysis with β-glucuronidase, confirming its conjugated state in urine. karger.com In some cases of very high excretion, a small amount of the free compound was also detected. karger.com

Subsequent studies have further detailed this metabolite, identifying it as this compound glucuronide, which is chemically equivalent to nootkatone (B190431) 13,14-diol glucuronide. acs.orgcsic.es Research involving the analysis of urine after orange juice consumption has successfully identified two distinct isomers of this compound glucuronide. acs.orgcsic.es The presence of these isomers is consistent with the two possible positions on the this compound molecule where the glucuronic acid can be attached. csic.es The consistent detection of this compound glucuronide in urine following the consumption of citrus products underscores glucuronidation as the principal metabolic route for this compound in humans. acs.orgcsic.es

The process of glucuronidation is not merely a mechanism for detoxification; it is a determining factor in the disposition of the metabolite. nih.gov The formation of this compound glucuronide is governed by the activity of UGT enzymes, while its subsequent removal from cells and excretion into urine or bile depends on the action of cellular efflux transporters. nih.gov

Role of this compound within Broader Lipid Metabolism Pathways

This compound is classified chemically as a sesquiterpenoid, a subclass of prenol lipids. foodb.cafrontiersin.org This classification places it within the large and diverse family of lipids and lipid-like molecules. foodb.ca Sesquiterpenoids are synthesized from three isoprene (B109036) units and are precursors to a vast array of natural products. The fundamental building blocks and biosynthetic pathways for terpenoids are deeply integrated with primary metabolism, including aspects of lipid and fatty acid metabolism.

The FooDB database explicitly lists "lipid metabolism" and "fatty acid metabolism" as biochemical processes associated with this compound. foodb.ca While direct research detailing the specific interactions of this compound within these pathways is limited, its structural nature as a terpenoid implies a connection. Terpenoids and steroids share a common precursor, isopentenyl pyrophosphate (IPP), which links their biosynthesis to the broader network of lipid synthesis. Although originally identified in the context of hypertension and its ability to inhibit Na+, K+-ATPase, its fundamental classification as a prenol lipid suggests a potential, if indirect, role or interaction within the complex web of lipid metabolic pathways. nih.govfoodb.ca

This compound Involvement in Plant Metabolic Pathways and Environmental Interactions (e.g., continuous cropping effects)

This compound has been identified as a key metabolite in the context of plant-environment interactions, particularly in response to agricultural stressors like continuous cropping. Continuous cropping, the practice of growing the same crop on the same land for multiple years, can lead to soil degradation, microflora imbalance, and the accumulation of autotoxic chemicals, collectively known as continuous cropping obstacles (CCOs). nih.govdoraagri.com

A significant study on the effects of continuous potato cropping revealed the presence of this compound in potato root exudates. nih.govresearchgate.net Metabolomic analysis showed that the concentration of this compound, along with other potential autotoxins like phenols and coumarins, increased in a manner that correlated with the number of years of continuous cropping. frontiersin.orgnih.gov

This research indicates that environmental stress triggers a shift in the plant's metabolic pathways. In the initial years of potato cropping, metabolic pathways such as alpha-linolenic acid metabolism were dominant. frontiersin.orgnih.gov However, after four or more years of continuous cropping, there was a significant shift towards pathways responsible for producing various plant secondary metabolites, including this compound. frontiersin.orgnih.gov The accumulation of these compounds, including this compound, is linked to the autotoxicity and yield decline observed in long-term continuous cropping systems. nih.gov This suggests this compound plays a role in the plant's stress response, potentially acting as an allelochemical that influences the surrounding soil environment and its microbial communities. nih.govresearchgate.net

Table 1: Differentially Expressed Metabolites in Potato Root Exudates Under Continuous Cropping (CC) A selection of metabolites showing altered expression, including this compound, as identified in a study on continuous cropping effects.

| Metabolite | Chemical Class | Observed Trend in Continuous Cropping Groups (CC4/CC7) | Potential Role/Significance |

|---|---|---|---|

| This compound | Prenol Lipids (Sesquiterpenoid) | Increased | Potential Autotoxin / Allelochemical |

| 1-(4-hydroxyphenyl) ethanol | Phenols | Increased | Indicator of Oxidative Stress |

| Phloretin | Flavonoids | Significantly Increased | Inhibitor of root growth |

| Psoralen | Coumarins | Significantly Increased | Autotoxin |

| alpha-Linolenic acid | Fatty Acyls | Downregulated | Shift away from primary fatty acid metabolism |

Data sourced from Frontiers in Plant Science, 2024. frontiersin.orgnih.gov

Differentiation of Exogenous and Endogenous Metabolic Derivation of this compound

The origin of this compound found in mammals has been a subject of scientific inquiry, highlighting the critical distinction between endogenous (produced internally) and exogenous (originating from external sources) compounds. fatty15.com

Initially, this compound was discovered in the urine of about one-third of studied hypertensive patients, which led to the hypothesis that it could be an endogenous substance produced by the body. nih.govkarger.com It was speculated that it might be part of a physiological defense mechanism against hypertension due to its potent inhibitory effect on Na+, K+-ATPase. karger.com

However, further investigation revealed a definitive exogenous source. Research established that this compound is a metabolite of nootkatone, a sesquiterpenoid that is a characteristic flavor component of grapefruit. researchgate.net A study in 1988 demonstrated that this compound is not only formed from nootkatone but is also present in grapefruit juice itself, both in its free form and potentially as a glucuronide. researchgate.net This finding strongly supported an external, dietary origin.

General Principles of Biochemical Pathway Regulation Relevant to this compound Metabolism

The metabolism of this compound is governed by fundamental principles of biochemical regulation that ensure metabolic pathways respond to both internal and external cues to maintain homeostasis. libretexts.orgnews-medical.net

Mechanistic Research of Urodiolenone in Biochemical Systems

Investigations into Urodiolenone's Interaction with Specific Biological Targets (e.g., Na-K ATPase Inhibition)

This compound has been identified as a potent inhibitor of the Na+, K+-ATPase enzyme in the kidney tissue of guinea pigs, an interaction that has been quantified using cytochemical assays. nih.gov The Na+, K+-ATPase, often called the sodium-potassium pump, is a crucial transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of animal cells. mdpi.com It actively transports three sodium ions out of the cell in exchange for two potassium ions into the cell for each molecule of ATP hydrolyzed. frontiersin.org This process is fundamental for various cellular functions, including neuronal excitability, myocyte contraction, and the regulation of intracellular calcium levels. frontiersin.org

The inhibition of Na+, K+-ATPase by external compounds, known as inhibitors, disrupts this vital ionic balance. aopwiki.org While the precise mechanism for this compound is an area of ongoing study, the effects can be understood by examining similar inhibitors like cardiac glycosides (e.g., ouabain). aopwiki.orgmdpi.com Inhibition of the pump leads to an accumulation of intracellular sodium. aopwiki.org This increase in sodium concentration alters the gradient for the sodium-calcium exchanger (NCX), causing it to work less efficiently in removing calcium from the cell. The result is an elevation of intracellular calcium levels. aopwiki.orgnih.gov This cascade, initiated by the inhibition of Na+, K+-ATPase, is a critical molecular event that can trigger a variety of cellular responses. aopwiki.org The inhibitory action of this compound on this enzyme positions it as a significant bioactive compound. nih.gov

This compound's Role in Cellular Processes (e.g., cellular activation, renin-angiotensin system modulation)

The interaction of this compound with Na+, K+-ATPase initiates a series of downstream cellular processes. The concept of "cellular activation" describes a process where exposure to a factor, such as a ligand, leads to a change in a cell's behavior or morphology. jax.org The inhibition of the sodium pump by this compound effectively serves as an activating factor. The resulting increase in intracellular sodium and calcium acts as a signal, triggering further cellular responses and altering homeostasis. aopwiki.orgnih.gov This disruption can influence cell proliferation, adhesion, and survival through various signaling pathways. mdpi.com

Furthermore, this compound's activity appears to modulate the renin-angiotensin system (RAS), a complex hormonal system that plays a critical role in regulating blood pressure and fluid balance. news-medical.netabdominalkey.com Research on ouabain, which also inhibits Na+, K+-ATPase, has demonstrated that this inhibition can stimulate the production and release of aldosterone (B195564) from adrenal glomerulosa cells. nih.gov Aldosterone is a key hormone in the RAS. news-medical.net This stimulation is a rapid process dependent on the influx of extracellular calcium through voltage-gated channels, which are opened in response to membrane depolarization caused by the pump's inhibition. nih.gov Given that this compound is a potent Na+, K+-ATPase inhibitor and is found in the urine of a significant percentage of individuals with essential hypertension—a condition often linked to a dysregulated RAS—it is plausible that it plays a role in modulating this system. nih.govnews-medical.netoup.com

Biochemical Significance of this compound as a Metabolic Indicator in Biological Samples

This compound has demonstrated significant potential as a metabolic indicator, or biomarker, in biological samples like urine. ontosight.ai Studies have found that it is present as a glucuronide in the urine of approximately one in three subjects with essential hypertension. nih.gov Its excretion has also been noted in a high percentage (70%) of patients with conditions such as neurocirculatory asthenia (hyperkinetic syndrome) and labile hypertension, while only very small quantities are typically found in the urine of normal subjects. oup.com

This correlation between urinary this compound levels and hypertensive states suggests its utility as a non-invasive diagnostic marker. oup.comontosight.ai The presence of this compound could indicate specific metabolic states associated with these cardiovascular conditions. ontosight.ai Interestingly, this compound is structurally related to nookatone, a constituent of grapefruit. researchgate.net When hypertensive subjects consumed grapefruit juice, which is rich in this compound precursors, their urinary excretion of the compound was much higher than the amount ingested, suggesting that its output is not merely a result of dietary precursors but involves endogenous metabolic processes. oup.com this compound glucuronide has also been suggested as a potential biomarker for orange juice consumption. acs.org

Research Findings on this compound

Synthetic Strategies and Derivative Development for Urodiolenone Research

Chemical Synthesis of Urodiolenone and its Analogues for Research Purposes

The chemical synthesis of this compound and its analogues is crucial for verifying its structure and for conducting detailed biological investigations. The structure of this compound, a compound identified in the urine of hypertensive individuals, was initially proposed based on NMR spectroscopy and subsequently confirmed through partial synthesis from nootkatone (B190431), a sesquiterpenoid ketone. researchgate.net This foundational synthetic work has paved the way for the creation of various analogues to explore their potential therapeutic applications.

The synthesis of related heterocyclic compounds, such as urolithins, which are structurally similar to this compound, often involves multi-step processes. For instance, the synthesis of major urolithins like urolithin A and B, along with their methyl ether metabolites and other synthetic analogues, has been accomplished to screen for biological activities. nih.gov These synthetic efforts highlight the general strategies that can be adapted for producing this compound and its derivatives.

Researchers have developed various synthetic routes to create libraries of analogous compounds. These methods often focus on building a core scaffold and then diversifying it with different functional groups. For example, the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs and various indole (B1671886) derivatives demonstrates the modular approach to creating a range of compounds for biological testing. researchgate.netmdpi.com Such strategies are directly applicable to this compound research, allowing for the systematic exploration of structure-activity relationships. The development of efficient, multi-step synthetic protocols is a key focus, aiming for good yields and the ability to generate a diverse set of analogues. mdpi.com

The table below outlines some synthetic approaches used for creating compounds analogous in structure or application to this compound.

| Synthetic Approach | Description | Key Features | Relevant Compound Classes |

| Partial Synthesis | Utilizes a readily available natural product with a similar core structure as the starting material. | Confirms the structure of the target molecule; provides a relatively short synthetic route. | Sesquiterpenoids |

| Multi-step Total Synthesis | Builds the target molecule from simple, commercially available starting materials. | Allows for the creation of a wide variety of analogues by modifying the synthetic route. | Urolithins, Benzopyrans nih.gov |

| Modular Synthesis | Involves the synthesis of key building blocks that are then combined to form the final products. | Facilitates the rapid generation of a library of derivatives with diverse functionalities. | Indole derivatives, Urea analogues researchgate.netmdpi.com |

| Palladium-catalyzed reactions | Employs palladium catalysts for key bond-forming reactions, such as carbonylation. | Offers mild reaction conditions and high efficiency for certain transformations. | Quinolin-4-ones mdpi.com |

Stereoselective Synthesis Approaches for this compound Epimers

This compound exists as a 1:1 epimeric mixture of two dihydroxy derivatives of nootkatone. researchgate.net This stereochemical complexity necessitates the development of stereoselective synthetic methods to isolate and study the individual epimers. The biological activity of stereoisomers can differ significantly, making the synthesis of enantiomerically pure compounds a critical aspect of medicinal chemistry research. uou.ac.in

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. uou.ac.in This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of natural products. uou.ac.inrsc.orgthieme.com For instance, the diastereoselective propargylation of an α-oxygenated aldehyde has been used as a key step in the synthesis of epimers of other natural products. rsc.org

In the context of this compound, a key challenge is to control the stereochemistry at the two hydroxyl-bearing carbon atoms. Methods for achieving this could involve:

Substrate-controlled synthesis: Where the existing stereocenters in a starting material like nootkatone direct the stereochemical outcome of subsequent reactions.

Reagent-controlled synthesis: Employing chiral reagents to selectively form one stereoisomer over another.

Catalytic asymmetric synthesis: Using chiral catalysts to create the desired stereocenters with high enantiomeric or diastereomeric excess. beilstein-journals.org

The separation of epimers can be a challenging task, often requiring chromatographic techniques. Therefore, developing synthetic routes that directly produce a single epimer in high purity is highly desirable. Research into the stereoselective synthesis of related compounds, such as substituted piperidin-4-ols, has demonstrated the feasibility of achieving high diastereoselectivity through carefully designed reaction sequences. nih.gov These approaches provide a roadmap for developing similar methods for the stereocontrolled synthesis of this compound epimers, which is essential for understanding their individual biological roles. nih.gov

Development of this compound Derivatives for Mechanistic Biological Studies

To investigate the mechanisms of action of this compound, researchers synthesize a variety of derivatives. These derivatives can be designed to probe interactions with biological targets, improve pharmacokinetic properties, or introduce labels for imaging studies. The synthesis of analogues with modified functional groups can help to identify the key structural features required for biological activity. nih.gov

One common strategy is the esterification or etherification of hydroxyl groups to explore the importance of these functionalities for receptor binding or enzyme inhibition. nih.gov For example, the synthesis of methyl ether metabolites of urolithins has been performed to assess their biological activity. nih.gov Similarly, creating derivatives where the ketone group of this compound is modified could elucidate its role in the compound's biological effects.

The development of derivatives is not limited to simple functional group modifications. More complex analogues can be synthesized to incorporate reporter groups, such as fluorescent tags or radiolabels, which are invaluable for mechanistic studies. For instance, ¹¹C-labeled benzothiazole (B30560) analogues have been synthesized as imaging agents to study amyloid deposition in the brain. nih.gov This approach could be adapted to this compound to visualize its distribution and target engagement in biological systems.

Advanced Analytical Methods for Urodiolenone Detection and Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Urodiolenone Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of metabolites like this compound in biological samples. upf.edulcms.cz This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. upf.edu The LC component separates compounds in a complex mixture based on their physicochemical properties, such as polarity, before they enter the mass spectrometer. lcms.czmdpi.com

In the context of this compound, which is often present in its conjugated form, LC-MS/MS is particularly effective. Research has identified this compound glucuronide (specifically nootkatone (B190431) 13,14-diol glucuronide) in human urine following the consumption of orange juice. csic.esacs.org The analysis typically involves:

Sample Preparation: Urine samples are prepared, often with minimal cleanup, to be suitable for injection into the LC system.

Chromatographic Separation: A reversed-phase LC column is commonly used to separate the metabolites. The mobile phase composition is gradually changed (gradient elution) to effectively resolve a wide range of compounds. nih.gov

Ionization: Electrospray ionization (ESI) is a soft ionization technique frequently used, as it minimizes fragmentation of the parent molecule, allowing for the detection of the intact conjugated metabolite. lcms.czfrontiersin.org

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the parent ion of the target metabolite (e.g., this compound glucuronide) is selected and then fragmented through collision-induced dissociation (CID). csic.esacs.org The resulting fragment ions create a unique "fingerprint" that confirms the identity of the compound with high confidence. This targeted approach, often using a triple quadrupole (QqQ) mass analyzer, allows for precise quantification even at very low concentrations. frontiersin.org

This LC-MS/MS-based metabolite profiling is crucial for confirming the presence of this compound and its derivatives in biofluids, providing insights into its bioavailability and metabolic fate. frontiersin.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying compounds in a mixture. youtube.com It is best suited for analytes that are volatile or can be made volatile through a chemical process known as derivatization. nih.gov The process involves introducing a sample into the GC, where it is vaporized and separated as it travels through a column containing a stationary phase. youtube.com The separated compounds then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. youtube.com

For a compound like this compound, which is a sesquiterpenoid and not inherently volatile, analysis by GC-MS would likely require a derivatization step. foodb.ca This typically involves reacting the molecule with a silylating agent, such as one that adds a trimethylsilyl (B98337) (TMS) group, to increase its volatility and thermal stability. foodb.ca Predicted GC-MS spectra for both non-derivatized this compound and its TMS-derivatized form are available in chemical databases, suggesting the feasibility of this method. foodb.ca

The typical workflow would include:

Extraction: Isolation of this compound from the biological matrix.

Derivatization: Chemical modification to increase volatility.

GC Separation: Separation based on boiling point and interaction with the GC column.

MS Detection: Ionization (commonly via electron ionization) and analysis of the resulting mass spectrum, which is compared against spectral libraries for identification. researchgate.net

While LC-MS is more commonly cited for analyzing this compound's conjugated metabolites directly, GC-MS could serve as a valuable tool for quantifying the aglycone (the non-sugar part) form after enzymatic or chemical hydrolysis of the glucuronide conjugate.

Application of Nuclear Magnetic Resonance for Quantitative this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR). purity-iq.comthermofisher.com Unlike mass spectrometry, NMR is a non-destructive technique and the signal intensity is directly proportional to the number of nuclei, making it inherently quantitative without the need for identical standards for calibration. purity-iq.comjrespharm.com

For quantitative analysis of this compound, a ¹H NMR spectrum would be acquired on a high-field spectrometer. purity-iq.com The methodology involves adding a certified internal standard of a known concentration to the purified this compound sample. purity-iq.com The concentration of this compound can then be calculated by comparing the integral of a well-resolved signal from this compound with the integral of a signal from the internal standard.

Key aspects of qNMR for this compound analysis include:

Structural Confirmation: NMR provides unambiguous structural elucidation, which can confirm the identity of the isolated metabolite. Studies on related urolithins have used ¹H NMR, ¹³C NMR, and 2D NMR techniques to identify novel structures. nih.govacs.orgacs.org

Purity Assessment: qNMR is highly effective for determining the purity of a synthesized or isolated compound, as demonstrated in the analysis of Urolithin A diacetate. purity-iq.com

Reproducibility: The technique is known for its high reproducibility and accuracy, provided that experimental parameters are carefully controlled. jrespharm.com

While NMR is generally less sensitive than MS-based methods, its strength in providing both structural confirmation and absolute quantification for purified compounds makes it an indispensable tool in the advanced analysis of metabolites like this compound. thermofisher.com

Untargeted Metabolomics Approaches for this compound Discovery in Complex Matrices

Untargeted metabolomics is a comprehensive, hypothesis-generating approach that aims to measure as many metabolites as possible in a biological sample. thermofisher.comnih.gov This strategy is particularly powerful for discovering novel biomarkers and understanding global metabolic changes in response to a specific stimulus, such as diet. acs.org The discovery of this compound as a urinary metabolite of orange juice consumption is a direct result of untargeted metabolomics studies. csic.esacs.org

The typical workflow for an untargeted metabolomics study that could lead to the discovery of this compound involves several key steps:

Study Design: Comparing biological samples from two or more groups, for instance, before and after consumption of a food product. thermofisher.com

Data Acquisition: Using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-HRMS). nih.govanimbiosci.org This setup acquires high-resolution mass data for thousands of features in each sample.

Data Processing: The vast amount of data is processed using specialized software to perform peak picking, alignment, and normalization. thermofisher.com

Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify features that are significantly different between the study groups. animbiosci.org

Biomarker Identification: Features of interest are then identified by matching their accurate mass and MS/MS fragmentation patterns against metabolomics databases. csic.esacs.orgnih.gov

It was through such a workflow that researchers detected a feature corresponding to this compound glucuronide that was significantly elevated in urine after orange juice intake, establishing it as a potential biomarker of consumption. csic.esacs.org This highlights the power of untargeted approaches to uncover novel metabolites like this compound in complex matrices without prior knowledge of their existence. lcms.cz

Theoretical and Computational Studies of Urodiolenone

Molecular Modeling of Urodiolenone Structure, Conformation, and Reactivity

Molecular modeling is fundamental to understanding the three-dimensional nature of this compound and its inherent chemical behavior. This compound is a sesquiterpenoid, specifically a bicyclic enone with a vicinal diol side chain, and its structure has been reported with the molecular formula C₁₅H₂₄O₃. It is structurally related to nootkatone (B190431), a constituent of grapefruit, existing as an epimeric mixture of dihydroxy derivatives. researchgate.netthieme-connect.com

Electronic Structure and Reactivity: Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. ajchem-a.comphysionet.org By calculating the distribution of electrons, DFT can identify the most reactive sites within this compound. nih.govrsc.orgmdpi.com Key reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability. ajchem-a.com For this compound, the enone functional group (an α,β-unsaturated ketone) would be a primary focus, as it represents a region of significant electronic activity.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of where the molecule is likely to interact with other charged or polar species, such as amino acid residues in a protein's active site.

Table 1: Key Computational Methods in Structural and Reactivity Analysis

| Computational Method | Application to this compound | Derived Information |

|---|---|---|

| Molecular Mechanics (MM) | Calculation of low-energy conformations of the bicyclic ring system and side chain. | Stable 3D structures, rotational energy barriers, steric hindrance. |

| Density Functional Theory (DFT) | Analysis of electronic properties and reaction mechanisms. | HOMO/LUMO energies, charge distribution, reactivity indices, reaction pathways. |

| Molecular Electrostatic Potential (MESP) | Mapping of charge distribution on the molecular surface. | Identification of nucleophilic and electrophilic sites for potential interactions. |

In Silico Predictions of this compound Metabolic Pathways and Transformations

In silico metabolism prediction tools are vital for forecasting how a xenobiotic compound like this compound is processed in the body. unb.br These computational systems use various approaches, including rule-based expert systems and machine learning algorithms, to predict the likely metabolic fate of a molecule. unb.br Experimental evidence shows that this compound is found in urine as a glucuronide, which is a product of Phase II metabolism. csic.esacs.org This indicates that the body conjugates it with glucuronic acid to increase its water solubility and facilitate excretion.

Computational tools can simulate this and other potential metabolic transformations:

Phase I Metabolism Prediction: Before conjugation, many compounds undergo Phase I reactions, which introduce or expose functional groups. For this compound, a sesquiterpenoid, common Phase I reactions would include oxidations (hydroxylation) catalyzed by Cytochrome P450 (CYP) enzymes. In silico models can predict the most probable sites of metabolism (SOMs) on the this compound structure where these hydroxylations might occur.

Phase II Metabolism Prediction: Given that this compound possesses hydroxyl groups in its vicinal diol side chain, these are prime candidates for Phase II conjugation. csic.esacs.org Computational models can predict the likelihood of glucuronidation or sulfation at these sites. Studies on orange juice consumption have identified two isomers of this compound glucuronide in urine, which is consistent with conjugation occurring at one of the two hydroxyl groups on the diol side chain. csic.esacs.org

Metabolic Pathway Reconstruction: More advanced computational platforms can generate entire metabolic pathways by combining predicted Phase I and Phase II reactions. plos.orgresearchgate.net For this compound, an in silico predicted pathway might start with the parent compound, show potential hydroxylated intermediates from Phase I, and end with one or more glucuronide conjugates as the final excretory products. This provides a comprehensive map of its potential biotransformation.

Table 2: Predicted Metabolic Transformations of this compound

| Metabolic Phase | Predicted Reaction Type | Potential Site on this compound | Predicted Product |

|---|---|---|---|

| Phase I | Oxidation (Hydroxylation) | Aliphatic carbons on the bicyclic core | Hydroxylated this compound derivatives |

| Phase II | Glucuronidation | Hydroxyl groups of the vicinal diol side chain | This compound glucuronide (experimentally confirmed) csic.esacs.org |

| Phase II | Sulfation | Hydroxyl groups of the vicinal diol side chain | This compound sulfate |

Computational Approaches for Elucidating this compound-Protein Interactions and Binding Sites

Understanding how this compound interacts with proteins at a molecular level is key to explaining its biological effects. Computationally, this is primarily achieved through molecular docking and molecular dynamics simulations. frontiersin.orgtandfonline.comfrontiersin.org These methods are particularly useful for studying the interaction of terpenoids with their protein targets. frontiersin.orgtandfonline.comucdavis.edu

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a protein target to form a stable complex. frontiersin.org The process involves:

Obtaining Structures: Requiring 3D structures for both this compound (obtained via molecular modeling as in section 9.1) and the target protein (often from databases like the Protein Data Bank or created via homology modeling).

Sampling Conformations: An algorithm samples a large number of possible binding poses of this compound within the protein's binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (free energy of binding). Lower scores typically indicate a more favorable and stable interaction.

For this compound, a key target for such a study would be the Na⁺, K⁺-ATPase enzyme, for which it is a known potent inhibitor. Docking simulations could pinpoint the specific binding pocket on the enzyme and identify the crucial amino acid residues that interact with this compound. These interactions might include hydrogen bonds with the diol group or hydrophobic interactions with the carbon skeleton.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the this compound-protein complex over time. tandfonline.com MD simulations apply the laws of motion to the atoms in the system, providing a view of how the complex behaves in a simulated physiological environment. This can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes in both the protein and this compound upon binding. tandfonline.com These simulations provide a more realistic and detailed picture of the binding event than static docking alone.

Future Directions and Emerging Research Avenues for Urodiolenone

Unraveling Novel Biosynthetic Enzymes for Urodiolenone Production

The biosynthesis of this compound, a sesquiterpenoid metabolite of nootkatone (B190431), presents a compelling area for future enzymatic discovery. Current understanding points to a multi-step process initiated from the precursor, (+)-nootkatone, which is naturally found in citrus fruits like grapefruit. researchgate.net The transformation of nootkatone into this compound (nootkatone 13,14-diol) involves oxidative reactions, and while the precise enzymatic machinery is an active area of investigation, several key enzyme families are implicated. acs.org

Research into the microbial biosynthesis of (+)-nootkatone from its precursor, (+)-valencene, has shed light on the types of enzymes that could be involved. nih.govnih.gov This process typically involves a two-step oxidation:

Hydroxylation: Cytochrome P450 (CYP) monooxygenases are primary candidates for the initial hydroxylation steps. nih.gov Studies have shown that various CYPs can oxidize (+)-valencene to produce intermediates like β-nootkatol. d-nb.inforesearchgate.net It is highly probable that a similar CYP-mediated oxidation is responsible for the conversion of nootkatone to this compound. The engineering of CYP enzymes has already shown promise in producing nootkatone, suggesting that novel or engineered CYPs could be developed for efficient this compound synthesis. nih.gov

Dehydrogenation: Following hydroxylation, dehydrogenases, such as alcohol dehydrogenases (ADHs) or short-chain dehydrogenases/reductases (SDRs), are often required to complete the oxidation to a ketone. d-nb.inforesearchgate.net While this compound is a diol, the potential involvement of dehydrogenases in intermediate steps of its formation from nootkatone cannot be ruled out.

Furthermore, this compound is frequently detected in urine as a glucuronide conjugate, specifically this compound glucuronide (nootkatone 13,14-diol glucuronide). acs.orgcsic.es This indicates a final biosynthetic step involving UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to the this compound molecule, increasing its water solubility and facilitating its excretion. acs.orgwikipedia.org

Future research should focus on identifying the specific human and microbial CYP and UGT isozymes responsible for the metabolism of nootkatone to this compound and its subsequent glucuronidation. This could involve in vitro screening of recombinant enzymes and analysis of metabolic products. Such discoveries would not only elucidate the metabolic fate of dietary nootkatone but also open avenues for the biotechnological production of this compound for further study.

Deeper Understanding of this compound's Endogenous Regulatory Mechanisms

Emerging evidence suggests that this compound may have endogenous regulatory functions, particularly in the context of blood pressure. Studies have identified this compound in the urine of a subset of individuals with hypertension. nih.govkarger.com A key finding is that this compound acts as a potent inhibitor of Na+, K+-ATPase, an enzyme crucial for maintaining cellular ion gradients and, by extension, blood pressure. nih.govkarger.comdntb.gov.ua

The structural similarity of this compound, a bicyclic sesquiterpenoid, to the A and B rings of steroid hormones is a significant observation. oup.com This resemblance suggests the possibility of this compound interacting with steroid hormone signaling pathways, which are central to blood pressure regulation. numberanalytics.com The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of this regulation, where the steroid hormone aldosterone (B195564) promotes sodium and water retention, thereby increasing blood pressure. clevelandclinic.orgnih.gov

Future research should investigate the potential for this compound to modulate steroid hormone receptors or interfere with the steroidogenesis pathway. nih.gov By inhibiting Na+, K+-ATPase, this compound could counteract the effects of aldosterone, which would have significant implications for blood pressure homeostasis. dynapulse.com Understanding whether this compound is produced endogenously or is solely a metabolite of dietary nootkatone is a critical question that remains to be definitively answered. researchgate.net Investigating the potential for endogenous synthesis and its regulation, perhaps in response to physiological cues related to blood pressure, will be a key research direction. justintimemedicine.comksumsc.com

Exploration of this compound's Broader Interactions within Biochemical Networks

The study of this compound's interactions within broader biochemical networks is still in its infancy, but preliminary findings suggest several intriguing avenues for exploration. As a metabolite, this compound is inherently part of a complex metabolic network that begins with dietary intake and involves gut microbiota and host metabolism. researchgate.netacs.org The interindividual variability in this compound excretion hints at the influence of different gut microbiome compositions on nootkatone metabolism. acs.org

The primary known interaction of this compound is its inhibition of Na+, K+-ATPase. This places it within the intricate cell signaling network that governs ion homeostasis and cellular excitability. nih.govfoodb.ca Cell signaling pathways are complex and interconnected, and the modulation of a key transporter like the sodium-potassium pump can have far-reaching effects on cellular function. oregonstate.educationnih.gov

Given its structural similarity to steroids, there is a high potential for crosstalk between this compound and steroid hormone signaling pathways. numberanalytics.comopentextbc.ca Such interactions could affect a wide range of physiological processes beyond blood pressure, including inflammation and metabolism, which are also influenced by glucocorticoids like cortisol. nih.gov

A study on potato root exudates identified this compound as one of the secreted compounds, suggesting a role in the biochemical networks of plant-microbe interactions within the rhizosphere. nih.gov While distinct from human biochemistry, this finding highlights the potential for this compound to act as a signaling molecule in diverse biological contexts.

Future research using systems biology approaches, such as metabolomics and proteomics, will be crucial to map the broader interactions of this compound. arxiv.orguni-saarland.deuzh.chsri.com Identifying the proteins that bind to this compound and the metabolic pathways it influences will provide a more comprehensive understanding of its physiological and pathological roles.

Q & A

Q. How can researchers ensure reproducibility in this compound studies while protecting intellectual property?

- Methodological Answer : Publish detailed synthetic protocols in supplementary materials, including batch numbers of reagents and equipment calibration records. Use open-source repositories (e.g., Zenodo) to share raw data and analysis scripts. For patented derivatives, disclose non-proprietary methodologies while adhering to licensing agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.